ethyl 4-bromo-1-propyl-1H-pyrazole-5-carboxylate
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Overview
Description
Ethyl 4-bromo-1H-pyrazole-5-carboxylate is a chemical compound with the CAS Number: 5932-34-3 . It has a molecular weight of 219.04 . The IUPAC name for this compound is ethyl 4-bromo-1H-pyrazole-5-carboxylate . It is a solid at room temperature .
Synthesis Analysis
The synthesis of pyrazole derivatives like ethyl 4-bromo-1H-pyrazole-5-carboxylate can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . A specific example includes the cyclocondensation of acetylenic ketones on methylhydrazine or aryl hydrazines in ethanol .Molecular Structure Analysis
The molecular structure of ethyl 4-bromo-1H-pyrazole-5-carboxylate consists of a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms and three carbon © atoms . The Inchi Code for this compound is 1S/C6H7BrN2O2/c1-2-11-6 (10)5-4 (7)3-8-9-5/h3H,2H2,1H3, (H,8,9) .Chemical Reactions Analysis
Pyrazoles, including ethyl 4-bromo-1H-pyrazole-5-carboxylate, are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They are known to react with titanium tetrachloride to afford binary adducts .Physical And Chemical Properties Analysis
Ethyl 4-bromo-1H-pyrazole-5-carboxylate is a solid at room temperature . It has a molecular weight of 219.04 .Scientific Research Applications
Synthesis and Characterization
- Synthesis Methods : Ethyl 4-bromo-1-propyl-1H-pyrazole-5-carboxylate is synthesized from related compounds through processes like esterification and bromination. The process is known for its simplicity and low cost, indicating potential for industrial applications (Lan Zhi-li, 2007).
- Characterization Techniques : The compound's structure and properties are characterized using methods like NMR, MS, and X-ray diffraction. These studies are crucial for confirming the molecular structure and understanding its physical and chemical properties (S. Viveka et al., 2016).
Applications in Organic Synthesis
- Intermediate in Insecticide Production : This compound serves as an important intermediate in the synthesis of new insecticides like chlorantraniliprole, showcasing its relevance in agricultural chemistry (Ji Ya-fei, 2009).
- Formation of Pyrazole Derivatives : It is used in the formation of various pyrazole derivatives, highlighting its versatility in organic synthesis (K. Prabakaran et al., 2012).
Biomedical Research
- Antimicrobial Activity : Some derivatives of this compound exhibit antimicrobial activity, suggesting potential in developing new antimicrobial agents (A. Radwan et al., 2014).
- Cancer Cell Inhibition : Derivatives have shown to inhibit the growth of lung cancer cells, indicating their potential in cancer research and treatment (Liang-Wen Zheng et al., 2010).
Materials Science
- Corrosion Inhibition : Certain derivatives of this compound are effective as corrosion inhibitors, useful in industrial processes like steel pickling (P. Dohare et al., 2017).
Safety and Hazards
properties
IUPAC Name |
ethyl 4-bromo-2-propylpyrazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2O2/c1-3-5-12-8(7(10)6-11-12)9(13)14-4-2/h6H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROSIFGQFYHUCSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=C(C=N1)Br)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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